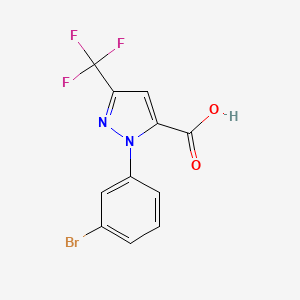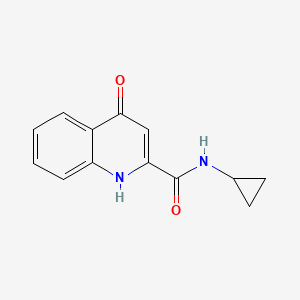
Entecavir 3''-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Entecavir 3’'-O-beta-D-Glucuronide is a synthetic compound derived from Entecavir, a guanosine nucleoside analogue. It is primarily used in research settings, particularly in the study of proteomics and carbohydrate synthesis . The compound has a molecular formula of C18H23N5O9 and a molecular weight of 453.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Entecavir 3’'-O-beta-D-Glucuronide is synthesized through a series of chemical reactions involving Entecavir and glucuronic acid derivatives. The process typically involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection steps. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Entecavir 3’'-O-beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, pH levels, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives of Entecavir 3’'-O-beta-D-Glucuronide, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Entecavir 3’'-O-beta-D-Glucuronide has several applications in scientific research:
Mechanism of Action
The mechanism of action of Entecavir 3’‘-O-beta-D-Glucuronide is closely related to its parent compound, Entecavir. Entecavir functions by inhibiting the hepatitis B virus polymerase, thereby blocking viral replication . Entecavir 3’'-O-beta-D-Glucuronide, being a derivative, may exhibit similar inhibitory effects on viral enzymes, although its primary use is in research rather than direct therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Quercetin-3-O-glucuronide: A flavonoid glucuronide with similar carbohydrate structures.
Mycophenolic acid-β-D-glucuronide: Another glucuronide derivative used in pharmaceutical research.
Glycyrrhetinic acid 3-O-mono-β-D-glucuronide: A metabolite of glycyrrhizic acid with similar glucuronide structures.
Uniqueness
Entecavir 3’'-O-beta-D-Glucuronide is unique due to its specific structure derived from Entecavir, which imparts unique properties related to its use in proteomics and carbohydrate synthesis research. Its ability to serve as a building block for complex carbohydrate structures and its role in studying protein interactions set it apart from other glucuronide derivatives .
Properties
Molecular Formula |
C18H23N5O9 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(1R,3S,5S)-3-(2-amino-6-oxo-1H-purin-9-yl)-5-hydroxy-2-methylidenecyclopentyl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H23N5O9/c1-5-6(3-31-17-12(27)10(25)11(26)13(32-17)16(29)30)8(24)2-7(5)23-4-20-9-14(23)21-18(19)22-15(9)28/h4,6-8,10-13,17,24-27H,1-3H2,(H,29,30)(H3,19,21,22,28)/t6-,7-,8-,10-,11-,12+,13-,17+/m0/s1 |
InChI Key |
MCUVCQZONGVYQH-XLVBJRJESA-N |
Isomeric SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Canonical SMILES |
C=C1C(CC(C1COC2C(C(C(C(O2)C(=O)O)O)O)O)O)N3C=NC4=C3N=C(NC4=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


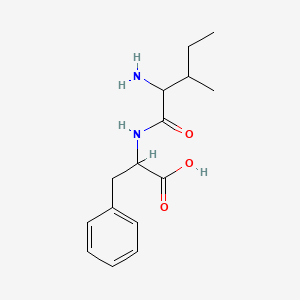
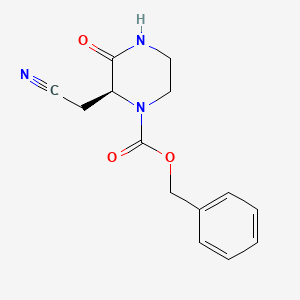

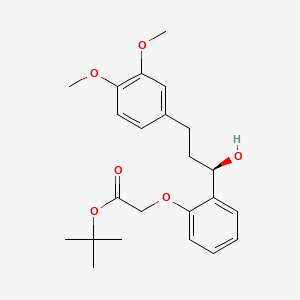
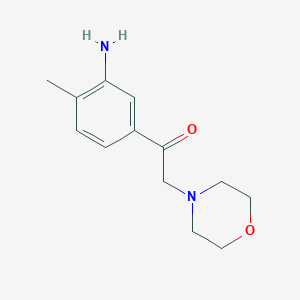
![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)
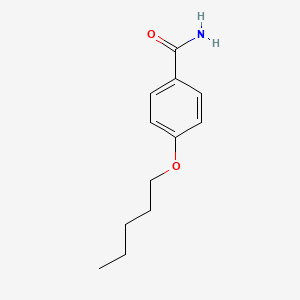


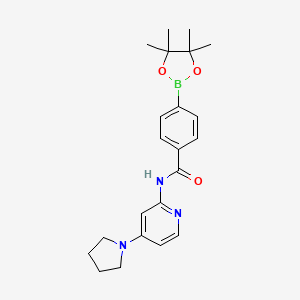
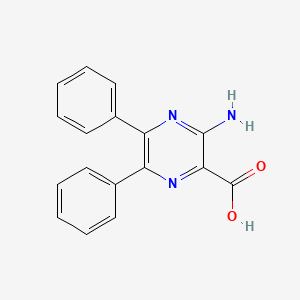
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)
